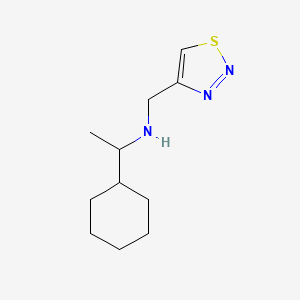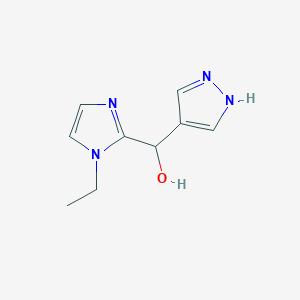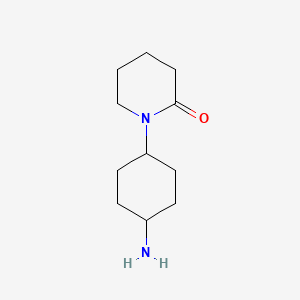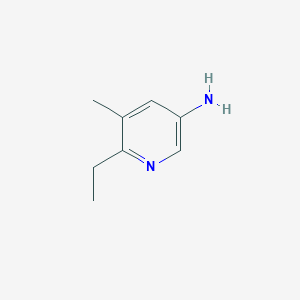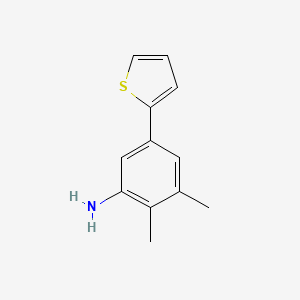
2,3-Dimethyl-5-(thiophen-2-YL)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dimethyl-5-(thiophen-2-YL)aniline is an organic compound that belongs to the class of aniline derivatives. This compound features a thiophene ring, which is a five-membered ring containing one sulfur atom, attached to an aniline moiety. The presence of the thiophene ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated aniline under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
On an industrial scale, the production of 2,3-Dimethyl-5-(thiophen-2-YL)aniline may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. The choice of catalysts, solvents, and purification methods are crucial factors in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dimethyl-5-(thiophen-2-YL)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
2,3-Dimethyl-5-(thiophen-2-YL)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of thiophene-containing molecules with biological targets.
Mecanismo De Acción
The mechanism of action of 2,3-Dimethyl-5-(thiophen-2-YL)aniline involves its interaction with specific molecular targets and pathways. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the compound may act as an inhibitor or modulator of enzymes involved in various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dimethyl-5-(thiophen-3-YL)aniline: Similar structure but with the thiophene ring attached at a different position.
2,3-Dimethyl-5-(furan-2-YL)aniline: Contains a furan ring instead of a thiophene ring.
2,3-Dimethyl-5-(pyrrole-2-YL)aniline: Contains a pyrrole ring instead of a thiophene ring.
Uniqueness
The uniqueness of 2,3-Dimethyl-5-(thiophen-2-YL)aniline lies in its specific substitution pattern and the presence of the thiophene ring, which imparts distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H13NS |
|---|---|
Peso molecular |
203.31 g/mol |
Nombre IUPAC |
2,3-dimethyl-5-thiophen-2-ylaniline |
InChI |
InChI=1S/C12H13NS/c1-8-6-10(7-11(13)9(8)2)12-4-3-5-14-12/h3-7H,13H2,1-2H3 |
Clave InChI |
HIOLWLBPTGNETA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C)N)C2=CC=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


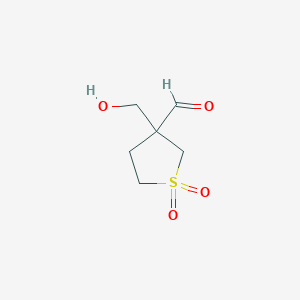
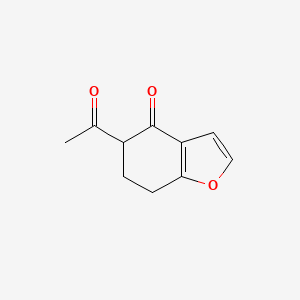
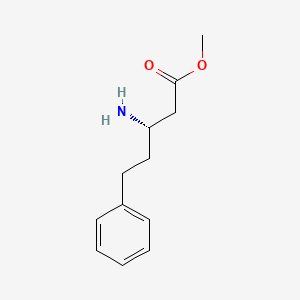
![2-{2-[(Heptan-3-yl)amino]ethoxy}ethan-1-ol](/img/structure/B15273476.png)

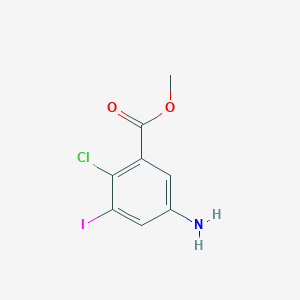
amine](/img/structure/B15273507.png)
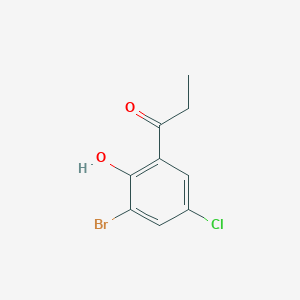
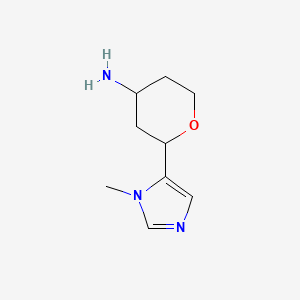
![2-[(3,5-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B15273522.png)
